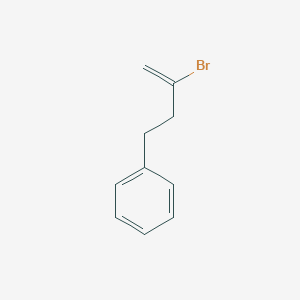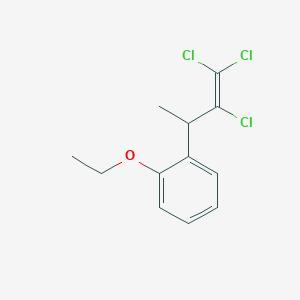
1-Ethoxy-2-(3,4,4-trichlorobut-3-en-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxy-2-(3,4,4-trichlorobut-3-en-2-yl)benzene is an organic compound characterized by the presence of an ethoxy group and a trichlorobutene moiety attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethoxy-2-(3,4,4-trichlorobut-3-en-2-yl)benzene typically involves the reaction of 1-ethoxy-2-bromobenzene with 3,4,4-trichlorobut-3-en-2-yl magnesium bromide under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Ethoxy-2-(3,4,4-trichlorobut-3-en-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the trichlorobutene moiety to a butane derivative.
Substitution: Nucleophilic substitution reactions can occur at the benzene ring, where halogen atoms can be replaced by nucleophiles such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or ammonia in an aqueous medium.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of butane derivatives.
Substitution: Formation of hydroxyl or amine-substituted benzene derivatives.
Scientific Research Applications
1-Ethoxy-2-(3,4,4-trichlorobut-3-en-2-yl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Ethoxy-2-(3,4,4-trichlorobut-3-en-2-yl)benzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trichlorobutene moiety may play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (E)-1,1,1-Trichloro-4-ethoxy-but-3-en-2-one
- 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one
Uniqueness
1-Ethoxy-2-(3,4,4-trichlorobut-3-en-2-yl)benzene is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of both an ethoxy group and a trichlorobutene moiety on the benzene ring differentiates it from other similar compounds and contributes to its diverse range of applications.
Properties
CAS No. |
62549-16-0 |
|---|---|
Molecular Formula |
C12H13Cl3O |
Molecular Weight |
279.6 g/mol |
IUPAC Name |
1-ethoxy-2-(3,4,4-trichlorobut-3-en-2-yl)benzene |
InChI |
InChI=1S/C12H13Cl3O/c1-3-16-10-7-5-4-6-9(10)8(2)11(13)12(14)15/h4-8H,3H2,1-2H3 |
InChI Key |
RYBQSKRBNJUWQO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(C)C(=C(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


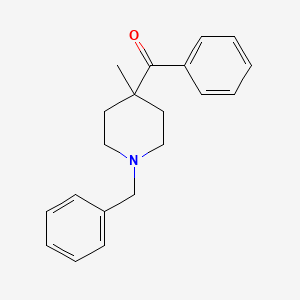
![2,3-Dimethylnaphtho[2,1-D][1,3]thiazol-3-ium methanesulfonate](/img/structure/B14522822.png)
![[(2,6,6-Trimethylcyclohexa-1,3-dien-1-yl)methanesulfonyl]benzene](/img/structure/B14522825.png)

![Acetic acid;[2-(hydroxymethyl)-3-methylphenyl]methanol](/img/structure/B14522845.png)
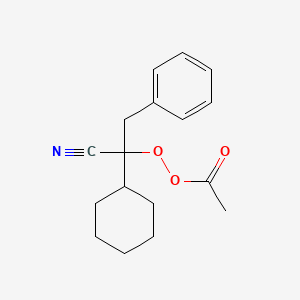
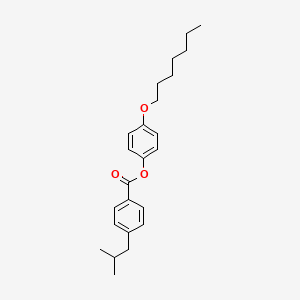
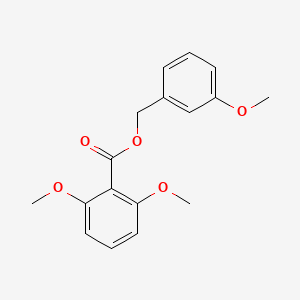
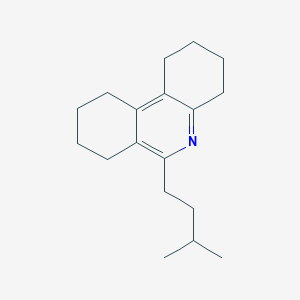
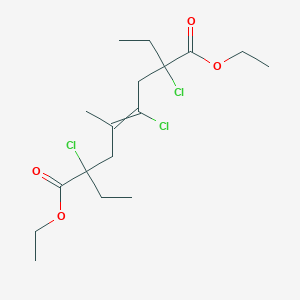
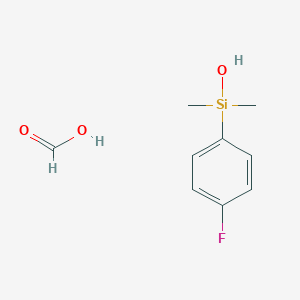
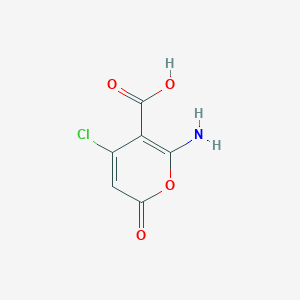
![4-[1-(4-Hydrazinylbenzene-1-sulfonyl)propan-2-yl]morpholine](/img/structure/B14522884.png)
